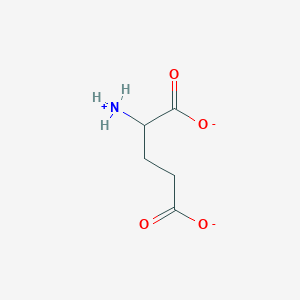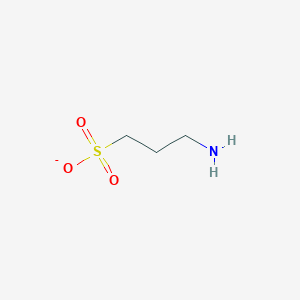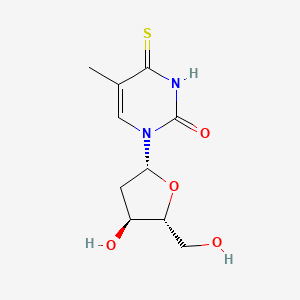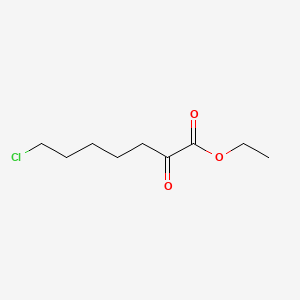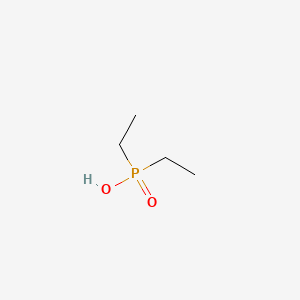
Pseudoaspidin
Descripción general
Descripción
Pseudoaspidin is a compound that is isolated from the ferns of the class Pterophyta or Filicinae .
Physical And Chemical Properties Analysis
Pseudoaspidin has a molecular weight of 460.52 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Aplicaciones Científicas De Investigación
Photosynthetic Phosphorylation Inhibition
Pseudoaspidin derivatives, such as desaspidin, have been studied for their effects on photosynthetic phosphorylation. Desaspidin acts as a powerful uncoupler of oxidative phosphorylation and has been used to investigate the subdivision of photosynthetic phosphorylation into distinct types: cyclic and noncyclic photophosphorylation. This research has provided insights into the mechanisms of ATP formation in chloroplasts under illumination (Gromet-Elhanan & Arnon, 1965).
Antifungal Activity
Pseudoaspidinol, a phloroglucinol derivative, has been investigated for its antifungal properties. Researchers synthesized various phloroglucinol derivatives, including pseudoaspidinol, to evaluate their antifungal activities against fungi like Trichophyton rubrum and Trichophyton mentagrophytes. The study highlighted the potential of these compounds as bases for developing antifungal agents (Teng et al., 2018).
Diuretic and Vasorelaxation Effects
While not directly related to pseudoaspidin, studies on Aspidosperma derivatives have examined their diuretic and vasorelaxation effects. This research contributes to the broader understanding of plant-derived compounds' potential in treating cardiovascular diseases and hypertension (Ribeiro et al., 2015).
Uncoupling of Oxidative Phosphorylation
Desaspidin, closely related to pseudoaspidin, has been studied for its ability to uncouple oxidative phosphorylation in rat liver mitochondria. This research adds to the understanding of how certain compounds can impact mitochondrial functions, which is crucial for various biochemical and pharmacological applications (Runeberg, 1962).
Mecanismo De Acción
Target of Action
Pseudoaspidin is a natural compound isolated from the ferns of the class Pterophyta or Filicinae It’s known that many drugs can bind covalently to proteins, form new antigens, and thus elicit immune reactions .
Mode of Action
It’s known that some drugs can have off-target activity on immune receptors like hla and tcr . This interaction can lead to immune-mediated drug hypersensitivity reactions .
Biochemical Pathways
It’s known that pseudoaspidin has various biochemical and physiological effects, including reducing inflammation and pain in animal models, as well as inhibiting the growth of cancer cells .
Pharmacokinetics
It’s known that the product is stable for two years when stored at the recommended temperature .
Result of Action
Pseudoaspidin has been found to have antioxidant and antiplatelet effects, which may be beneficial for cardiovascular health . It can also reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells .
Propiedades
IUPAC Name |
1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-7-9-16(26)18-22(30)14(20(28)12(3)24(18)32-5)11-15-21(29)13(4)25(33-6)19(23(15)31)17(27)10-8-2/h28-31H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBDWVACJRRBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoaspidin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



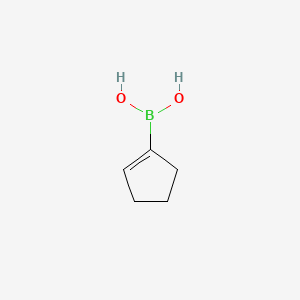

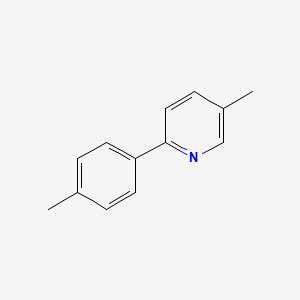
![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)



